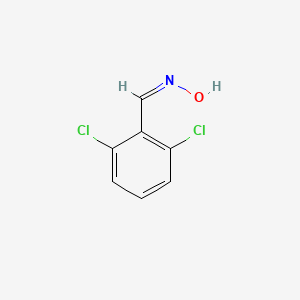

(Z)-2,6-Dichlorobenzaldehyde oxime

Descripción general

Descripción

Oximes are renowned for their widespread applications in medicinal chemistry, including as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Synthesis Analysis

The highly stereoselective conversion of aldehydes and ketones to their corresponding oximes with hydroxylamine hydrochloride are catalyzed by CuSO4 and K2CO3 . This method occurs under mild reaction conditions with high yields .

Molecular Structure Analysis

Oximes (RR’C=N-OH) represent an important class of organic compounds with a wide range of practical applications . The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .

Chemical Reactions Analysis

Oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

Physical And Chemical Properties Analysis

Oximes are hard to reduce and, if reactive, reductive cleavage of the weak N−O bond often leads to primary amine side products . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups .

Aplicaciones Científicas De Investigación

Environmental Remediation and Energy Conversion

Oxime-related compounds are explored for their potential in environmental cleanup and energy generation. For instance, Z-scheme photocatalytic systems, which may involve oxime functionalities in their frameworks, are studied for their ability to degrade pollutants and split water to produce hydrogen, a clean energy source. These systems are notable for their efficient separation of photogenerated electron-hole pairs and improved oxidation and reduction abilities, making them promising for addressing environmental degradation and energy shortages (Huang et al., 2019).

Biomedical Applications

The study of oximes, including their roles in counteracting intoxications with organophosphates and their penetration through biological barriers, sheds light on their therapeutic potential. Oximes are recognized for enhancing the antidotal effects of atropine, although their ability to penetrate the blood-brain barrier (BBB) and reactivate acetylcholinesterase (AChE) in the brain is a subject of ongoing research. This area of study is crucial for developing treatments for exposure to nerve agents and potentially other neurological conditions (Voicu et al., 2010).

Oxidative Stress and Antioxidant Activity

Oximes and related compounds play significant roles in oxidative stress and antioxidant activity, which are key areas in understanding the pathogenesis of various diseases and aging. The production of reactive oxygen species (ROS) and their neutralization by antioxidants are critical for maintaining cellular health. Zinc, for example, has antioxidant properties that protect against oxidative stress, a contributing factor to chronic diseases and aging processes. Research in this area explores the mechanisms through which zinc and potentially oxime-related compounds exert their protective effects against oxidative damage (Marreiro et al., 2017).

Water Treatment and Remediation

The use of zero-valent iron (ZVI) in water treatment and remediation, which may interact with oximes in complex environmental matrices, is another area of significant interest. ZVI is studied for its ability to remove various contaminants from groundwater and wastewater. Research focuses on the mechanisms of action, including the role of oximes in enhancing the performance of ZVI and the development of new materials for more effective treatment solutions (Fu et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of oxime compounds, such as (Z)-2,6-Dichlorobenzaldehyde oxime, are often enzymes like acetylcholinesterase (AChE) . AChE is a critical enzyme involved in nerve function, and its inhibition can lead to various pharmacological effects .

Mode of Action

Oximes, including (Z)-2,6-Dichlorobenzaldehyde oxime, are known to interact with their targets by reactivating enzymes that have been inhibited by organophosphates . They achieve this by removing the phosphyl moiety from the active site serine of AChE . This reactivation process is crucial in counteracting the effects of organophosphate poisoning .

Biochemical Pathways

The action of oximes affects the biochemical pathway involving AChE. By reactivating AChE, oximes help restore the normal function of the nervous system, which can be disrupted by organophosphates

Pharmacokinetics

The pharmacokinetics of oximes, including aspects such as absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effectiveness . .

Result of Action

The molecular and cellular effects of (Z)-2,6-Dichlorobenzaldehyde oxime’s action would largely depend on its specific targets and mode of action. Given its classification as an oxime, it’s likely to have effects related to the reactivation of AChE and the reversal of organophosphate poisoning . This can result in the restoration of normal nerve function at the molecular level and the alleviation of poisoning symptoms at the cellular and organism levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Z)-2,6-Dichlorobenzaldehyde oxime. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s effectiveness can be influenced by the physiological environment within the body, including factors like enzyme levels, organ function, and overall health status .

Safety and Hazards

Propiedades

IUPAC Name |

(NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSXDWIAUZOFFV-WMZJFQQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N\O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418631 | |

| Record name | (Z)-2,6-Dichlorobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2,6-Dichlorobenzaldehyde oxime | |

CAS RN |

3714-77-0, 25185-95-9 | |

| Record name | [C(Z)]-2,6-Dichlorobenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-2,6-Dichlorobenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 2,6-dichloro-, oxime, (Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B3424748.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)